Comprehensive Technical Guide on 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester (CAS 13979-74-3): Synthesis, Properties, and Applications in Advanced Therapeutics
Comprehensive Technical Guide on 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester (CAS 13979-74-3): Synthesis, Properties, and Applications in Advanced Therapeutics
Executive Summary & Chemical Profiling
5-Methoxy-2-methyl-isophthalic acid dimethyl ester (IUPAC: Dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate), identified by CAS Number 13979-74-3 , is a highly functionalized aromatic building block. Structurally, it features a central benzene ring substituted with a methoxy group, a benzylic methyl group, and two methyl ester groups at the 1,3-positions.
This specific arrangement—a sterically hindered but electronically activated benzylic position flanked by electron-withdrawing esters—makes it an exceptional precursor. Historically utilized in the synthesis of complex macrocycles like trans-15,16-diethyldihydropyrenes, it has recently emerged as a critical scaffold in modern drug discovery, specifically in the development of isoindolone-based kinase inhibitors for cancer immunotherapy.
Quantitative Physicochemical Properties
The following table summarizes the core physicochemical and structural properties of the compound, which dictate its solubility, reactivity, and suitability for downstream pharmaceutical derivatization[1].
| Property | Value |
| CAS Number | 13979-74-3 |
| IUPAC Name | Dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| LogP (Predicted) | ~1.37 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 61.8 Ų |
Mechanistic Role in Organic Synthesis
The most critical synthetic transformation of CAS 13979-74-3 is its conversion to dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate (CAS: 14094-60-1) . This brominated intermediate serves as the primary gateway to fused bicyclic pharmacophores[2].
Causality in Reaction Design: The Wohl-Ziegler Bromination
Direct bromination of this scaffold presents a chemoselectivity challenge. The C5-methoxy group is strongly electron-donating, which typically activates the aromatic ring toward unwanted Electrophilic Aromatic Substitution (EAS). To circumvent this, the 2[2] is employed.
-
Why NBS? N-Bromosuccinimide (NBS) provides a low, steady-state concentration of molecular bromine (Br₂). This suppresses the ionic EAS pathway and heavily favors the radical abstraction of the benzylic hydrogen.
-
Why AIBN? Azobisisobutyronitrile (AIBN) is used as a thermal initiator. Upon heating, it undergoes homolysis to generate isobutyronitrile radicals, which initiate the chain reaction by abstracting a bromine atom from NBS.
-
Electronic Stabilization: The two meta-ester groups inductively deactivate the aromatic ring toward EAS while stabilizing the intermediate benzylic radical, ensuring high regioselectivity.
Self-Validating Experimental Protocol: Radical Benzylic Bromination
Objective: Conversion of CAS 13979-74-3 to its bromomethyl derivative (CAS 14094-60-1).
Step-by-Step Methodology:
-
System Setup: Charge a flame-dried, argon-flushed round-bottom flask with 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (1.0 equiv) and anhydrous acetonitrile (0.2 M concentration).
-
Reagent Addition: Add N-bromosuccinimide (1.05 equiv) and AIBN (0.05 equiv). Crucial Step: Ensure the system is strictly protected from moisture to prevent the hydrolysis of the resulting benzylic bromide.
-
Thermal Initiation: Heat the reaction mixture to reflux (approx. 80–82 °C) for 3.5 hours.
-
In-Process Validation (Self-Validating System): Monitor the reaction via ¹H-NMR of a crude aliquot. The reaction is deemed complete when the singlet corresponding to the benzylic methyl group (~2.5 ppm, 3H) completely disappears, replaced by a new, downfield singlet corresponding to the bromomethyl group (~4.5–4.8 ppm, 2H).
-
Workup & Purification: Cool the mixture to room temperature. Concentrate the solvent in vacuo, resuspend the residue in dichloromethane, and wash with water to remove the highly water-soluble succinimide byproduct. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the product (Typical yield: ~77%).
Synthetic divergence of CAS 13979-74-3 into therapeutic isoindolone scaffolds.
Applications in Advanced Therapeutics: HPK1 Inhibitors
While historically cited in the synthesis of macrocyclic trans-15,16-diethyldihydropyrenes3[3], the most prominent modern application of CAS 13979-74-3 is in the field of immuno-oncology.
The Biological Target: HPK1 (MAP4K1)
Hematopoietic progenitor kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the SLP76 adaptor protein. This phosphorylation induces the dissociation of the SLP76-ADAP complex, ultimately leading to the suppression of T-cell proliferation and cytokine secretion. 4[4], heightening anti-tumor immunity and making it a prime target for cancer therapy.
Scaffold Utilization in Drug Design
In recent pharmaceutical developments, specifically detailed in5[5], CAS 13979-74-3 is utilized to construct novel isoindolone compounds .
The structural logic is highly specific:
-
Bicyclic Formation: The ortho-relationship between the bromomethyl group (post-bromination) and the adjacent ester allows for a rapid, high-yielding cyclization with primary amines to form the fused 5-membered lactam (isoindolone) core.
-
Pharmacophore Vectoring: The 5-methoxy group from the original 13979-74-3 scaffold remains intact on the aromatic ring of the isoindolone. In the context of kinase inhibition, this methoxy group serves as a critical vector, either engaging in hinge-binding interactions within the HPK1 ATP-binding pocket or acting as a handle for further derivatization to optimize pharmacokinetic (PK) properties.
Mechanism of HPK1 inhibition by isoindolone derivatives to restore T-cell immunity.
References
-
Molaid Chemical Database. "dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate | 14094-60-1". Molaid.com. Available at:[Link]
-
Boekelheide, V., & Miyasaka, T. (1967). "Aromatic molecules bearing substituents within the cavity of the π-electron cloud. Synthesis of trans-15,16-diethyldihydropyrene." Journal of the American Chemical Society, 89(7), 1709-1715. Oxford Academic / Chemistry Letters Reference. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer (WO 2021/224818 A1)". NIH.gov. Available at:[Link]
-
Sabnis, R. W. (2022). "Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer." ACS Medicinal Chemistry Letters, 13(2), 156–157. Available at:[Link]
Sources
- 1. 5-甲氧基-2-甲基-间苯二甲酸二甲酯 | 5-Methoxy-2-methyl-isophthalic acid | 13979-74-3 - 乐研试剂 [leyan.com]
- 2. dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate - CAS号 14094-60-1 - 摩熵化学 [molaid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
